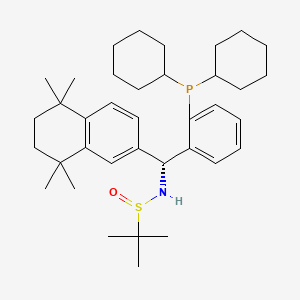
3-Chloro-1-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁Cl₂N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpyrrolidine hydrochloride typically involves the chlorination of 1-methylpyrrolidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products such as 3-azido-1-methylpyrrolidine or 3-thiocyanato-1-methylpyrrolidine.
Oxidation: 3-Chloro-1-methylpyrrolidine N-oxide.
Reduction: 1-Methylpyrrolidine.
Scientific Research Applications
3-Chloro-1-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Methylpyrrolidine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrrolidine: Similar structure but without the methyl group, leading to variations in chemical behavior.
N-Methylpyrrolidine: Another derivative with different substitution patterns affecting its properties.
Uniqueness: 3-Chloro-1-methylpyrrolidine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrrolidine ring.
Properties
Molecular Formula |
C5H11Cl2N |
|---|---|
Molecular Weight |
156.05 g/mol |
IUPAC Name |
3-chloro-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10ClN.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H |
InChI Key |
SFAOIAREWGVSMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


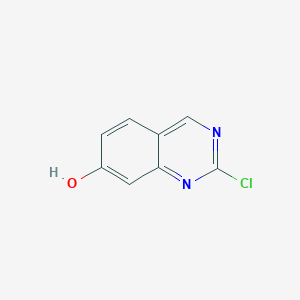


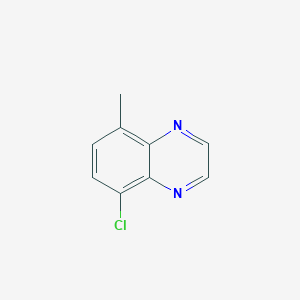
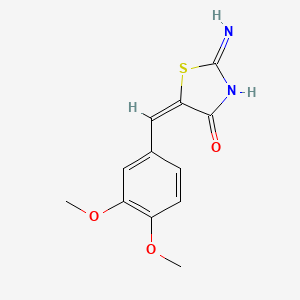

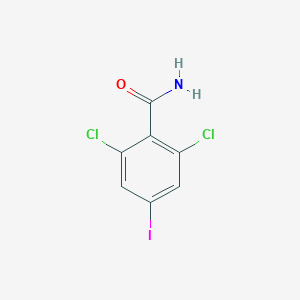
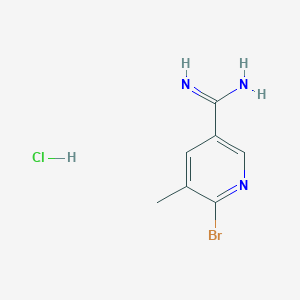
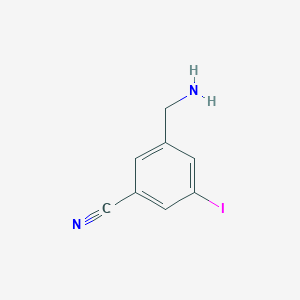
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)


